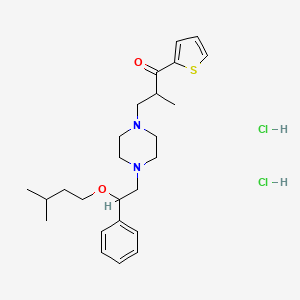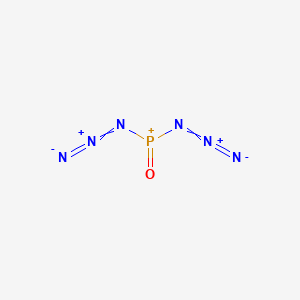
Diazido(oxo)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazido(oxo)phosphanium is a compound of significant interest in the field of chemistry due to its unique structure and reactivity It contains two azido groups and an oxo group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diazido(oxo)phosphanium typically involves the reaction of phosphorus trichloride with sodium azide in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PCl3+3NaN3+Oxidizing Agent→this compound+By-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the explosive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions: Diazido(oxo)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state phosphorus compounds.
Substitution: The azido groups can be substituted with other nucleophiles, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Applications De Recherche Scientifique
Diazido(oxo)phosphanium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various phosphorus-containing compounds.
Biology: The compound is employed in the study of biological systems, particularly in the labeling and tracking of biomolecules.
Medicine: this compound derivatives are explored for their potential use in drug development and as therapeutic agents.
Industry: The compound finds applications in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of diazido(oxo)phosphanium involves the interaction of its azido groups with target molecules. Upon activation, the azido groups can release nitrogen gas, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, thereby exerting their effects. The specific pathways involved depend on the context of the application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Diazido(oxo)phosphanium can be compared with other similar compounds, such as diazido platinum(IV) complexes and other diazo compounds. These compounds share some reactivity patterns but differ in their specific applications and mechanisms of action. For example:
Diazido platinum(IV) complexes: Used in photoactivated anticancer chemotherapy.
Other diazo compounds: Employed in various synthetic transformations, including cycloadditions and insertions.
Propriétés
Numéro CAS |
26137-57-5 |
|---|---|
Formule moléculaire |
N6OP+ |
Poids moléculaire |
131.01 g/mol |
Nom IUPAC |
diazido(oxo)phosphanium |
InChI |
InChI=1S/N6OP/c1-3-5-8(7)6-4-2/q+1 |
Clé InChI |
KCSHUEJBNMZTJS-UHFFFAOYSA-N |
SMILES canonique |
[N-]=[N+]=N[P+](=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
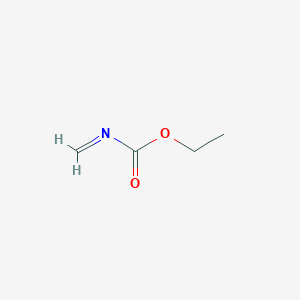
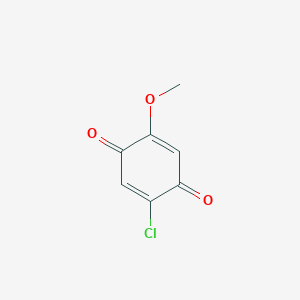
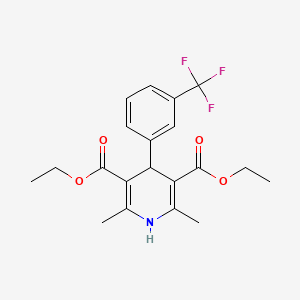
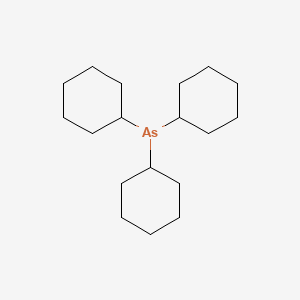
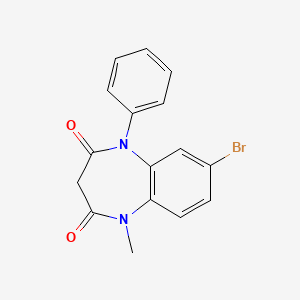
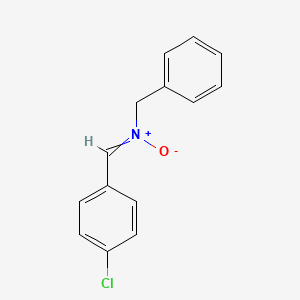




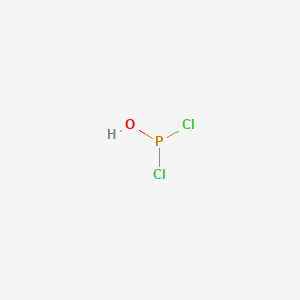
![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
